molecular formula C17H18FNO2 B5127032 N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide

N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide

Cat. No.: B5127032
M. Wt: 287.33 g/mol
InChI Key: XLGIOEOCWDKVTO-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide is an organic compound with the molecular formula C15H14FNO2 This compound is characterized by the presence of an ethoxyphenyl group and a fluorobenzamide moiety, making it a unique structure in the realm of organic chemistry

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-3-21-14-10-8-13(9-11-14)12(2)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGIOEOCWDKVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide typically involves the reaction of 4-ethoxyphenylacetic acid with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of N-[1-(4-ethoxyphenyl)ethyl]-2-fluoroaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(4-ethoxyphenyl)ethylamine: Used in the synthesis of various pharmaceuticals.

    2-fluorobenzamide: Studied for its potential as an anti-cancer agent.

Uniqueness

N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide is unique due to the combination of the ethoxyphenyl and fluorobenzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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